molecular formula C9H20O B13628853 2,2,4-Trimethylhexan-1-ol

2,2,4-Trimethylhexan-1-ol

Cat. No.: B13628853
M. Wt: 144.25 g/mol
InChI Key: JNWGRGISOITMRT-UHFFFAOYSA-N
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Description

2,2,4-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol that is used in various chemical processes and industrial applications. The compound is known for its unique structure, which includes three methyl groups attached to a hexane chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylhexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2,4-trimethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2,2,4-trimethylhexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 2,2,4-Trimethylhexanoic acid.

    Reduction: 2,2,4-Trimethylhexane.

    Substitution: 2,2,4-Trimethylhexyl chloride or bromide.

Scientific Research Applications

2,2,4-Trimethylhexan-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of metabolic pathways involving branched-chain alcohols.

    Medicine: As a potential precursor for pharmaceuticals and bioactive compounds.

    Industry: In the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylhexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is removed, and the compound is converted to an alkane. The substitution reactions involve the replacement of the hydroxyl group with other functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

2,2,4-Trimethylhexan-1-ol can be compared with other similar compounds, such as:

    2,2,4-Trimethylhexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,2,4-Trimethylhexanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.

    2,2,4-Trimethylhexan-1-one: Contains a carbonyl group, making it a key intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its branched structure and the presence of the hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2,2,4-trimethylhexan-1-ol

InChI

InChI=1S/C9H20O/c1-5-8(2)6-9(3,4)7-10/h8,10H,5-7H2,1-4H3

InChI Key

JNWGRGISOITMRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)CO

Origin of Product

United States

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